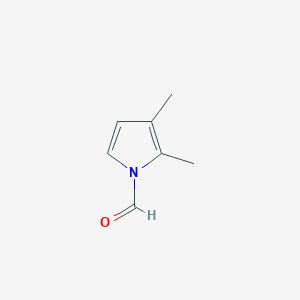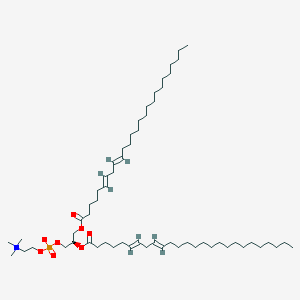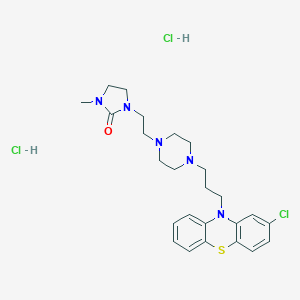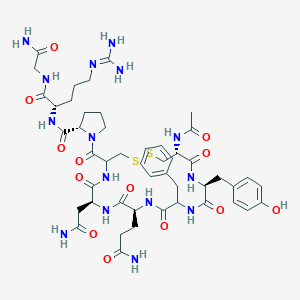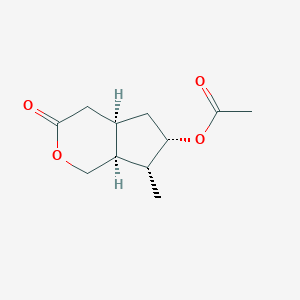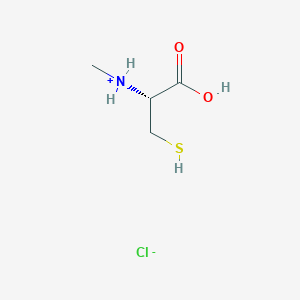
3-Mercapto-2-(methylamino)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It is used as an intermediate in the preparation of analogs of pyochelin , a siderophore of Pseudomonas aeruginosa . Siderophores are iron-chelating compounds that play a crucial role in the survival and virulence of bacteria in iron-limited environments .
Mode of Action
As an intermediate in the synthesis of pyochelin analogs, it may interact with iron ions and facilitate their uptake by bacteria .
Biochemical Pathways
The compound likely participates in the iron acquisition pathways of bacteria, given its role in the synthesis of pyochelin analogs . Pyochelin and its analogs bind to ferric ions (Fe3+) and facilitate their transport into bacterial cells, supporting various biochemical processes .
Result of Action
As an intermediate in the synthesis of pyochelin analogs, it may contribute to the survival and virulence of bacteria in iron-limited environments .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions could potentially influence the action, efficacy, and stability of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride typically involves the reaction of L-cysteine with methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as its hydrochloride salt . The reaction conditions include maintaining a temperature of around 0-5°C and a pH of 7-8 to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The product is then purified through crystallization and drying processes to obtain the final compound in solid form .
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-2-(methylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group (-NH2) can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-Mercapto-2-(methylamino)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of siderophores and other biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Used in the production of various chemical products and as a reagent in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: A naturally occurring amino acid with a similar thiol group.
N-Acetylcysteine: A derivative of cysteine used as a medication and supplement.
DL-Penicillamine: A chelating agent with a similar thiol group.
Uniqueness
3-Mercapto-2-(methylamino)propanoic acid hydrochloride is unique due to its combination of a thiol group and a methylamino group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research .
Properties
CAS No. |
14344-46-8 |
|---|---|
Molecular Formula |
C4H10ClNO2S |
Molecular Weight |
171.65 g/mol |
IUPAC Name |
(2R)-2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H/t3-;/m0./s1 |
InChI Key |
SFZVXTJDDOYGIS-DFWYDOINSA-N |
SMILES |
CNC(CS)C(=O)O.Cl |
Isomeric SMILES |
CN[C@@H](CS)C(=O)O.Cl |
Canonical SMILES |
CNC(CS)C(=O)O.Cl |
Synonyms |
L-N-Methyl-cysteine Hydrochloride; N-Methyl-L-cysteine Hydrochloride; L-N-Methylcysteine Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





